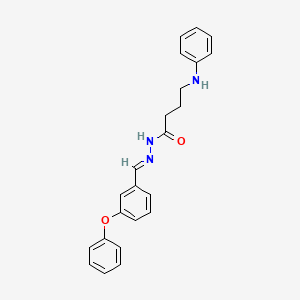
4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide, also known as PBH, is a compound that has been widely studied for its potential use in scientific research. PBH is a hydrazide derivative that has shown promising results in various studies due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Synthesis Techniques : A study by Ukhin et al. (1994) discusses the synthesis of nitroindazole derivatives from anilino and benzilidene precursors, highlighting methods that could potentially apply to synthesizing compounds like 4-anilino-N'-(3-phenoxybenzylidene)butanohydrazide (Ukhin et al., 1994).
Polyurethane Cationomers : Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, demonstrating applications in creating polymeric films with fluorescent properties, indicating the versatility of anilino-based compounds in materials science (Buruianǎ et al., 2005).
Oxadiazoles Antioxidant Activity : Research by Shakir et al. (2014) on synthesizing oxadiazoles with 2,6-di-tert-butylphenol moieties, including evaluation of their antioxidant activity, suggests the potential of structurally similar compounds for antioxidant applications (Shakir et al., 2014).
Potential Applications
Nonlinear Optical Properties : Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, indicating the potential of compounds like this compound in optical device applications, such as optical limiters and switches (Naseema et al., 2010).
Catalytic Oxidation : The study on aniline degradation by electrocatalytic oxidation by Li et al. (2003) demonstrates the potential use of anilino-based compounds in environmental remediation, specifically in the degradation of organic pollutants (Li et al., 2003).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-anilino-N-[(E)-(3-phenoxyphenyl)methylideneamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(15-8-16-24-20-10-3-1-4-11-20)26-25-18-19-9-7-14-22(17-19)28-21-12-5-2-6-13-21/h1-7,9-14,17-18,24H,8,15-16H2,(H,26,27)/b25-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAKXJKBAYHHBN-XIEYBQDHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5576266.png)
![4-[3-methyl-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5576269.png)
![3-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5576273.png)
![(3aS*,10aS*)-2-{[6-(methoxymethyl)pyridin-2-yl]carbonyl}-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5576279.png)
![1-(methylsulfonyl)-N-[3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5576300.png)
![4-[(4-tert-butylbenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5576303.png)
![4-[(5-chloro-2-thienyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5576305.png)
![3-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5576309.png)
![ethyl 4-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5576324.png)
![(4aR*,7aS*)-1-methyl-4-[3-(2-pyridinylmethoxy)benzyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5576327.png)
![9b-nitro-4a,5,9b,9c-tetrahydro[1,3]oxazolo[3',2':1,4]azeto[2,3-b]indole](/img/structure/B5576335.png)
![2-cyclohexyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylacetamide](/img/structure/B5576342.png)
![3-[5-(2-methyl-3-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5576348.png)
![3-(4-chlorophenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5576359.png)
